molecular formula C13H16O3 B1625140 Methyl 2-pentanoylbenzoate CAS No. 64624-87-9

Methyl 2-pentanoylbenzoate

Cat. No.: B1625140
CAS No.: 64624-87-9
M. Wt: 220.26 g/mol
InChI Key: QTUYJWKFWYJIOM-UHFFFAOYSA-N
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Description

Methyl 2-pentanoylbenzoate: is an organic compound with the molecular formula C13H16O3 . It is a methyl ester derivative of 2-pentanoylbenzoic acid. This compound is known for its unique structural properties, which include a benzoate group attached to a pentanoyl chain through a methyl ester linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-pentanoylbenzoate can be synthesized through various organic reactions. One common method involves the esterification of 2-pentanoylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-pentanoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-pentanoylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-pentanoylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases, enzymes that target ester bonds. The released products can then participate in further biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 2-pentanoylbenzoate is unique due to its specific ester linkage and the position of the pentanoyl group on the benzoate ring. This structural specificity can influence its reactivity and applications in various fields .

Properties

IUPAC Name

methyl 2-pentanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16-2/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUYJWKFWYJIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454689
Record name Benzoic acid, 2-(1-oxopentyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64624-87-9
Record name Benzoic acid, 2-(1-oxopentyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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